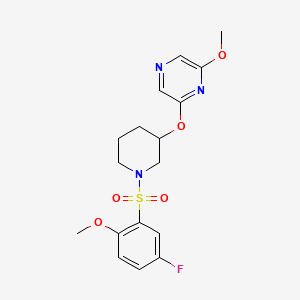

![molecular formula C17H15BrFNO3 B2949865 Methyl 3-(4-bromophenyl)-3-[(2-fluorobenzoyl)amino]propanoate CAS No. 383148-21-8](/img/structure/B2949865.png)

Methyl 3-(4-bromophenyl)-3-[(2-fluorobenzoyl)amino]propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3-(4-bromophenyl)-3-[(2-fluorobenzoyl)amino]propanoate, also known as 4-bromo-2-fluorobenzamide, is a synthetic compound belonging to the class of benzamides that has been used in a variety of scientific applications. It is a colorless, crystalline solid with a melting point of 103-105°C and a boiling point of 270°C. It is insoluble in water but soluble in a variety of organic solvents. 4-bromo-2-fluorobenzamide has been used for the synthesis of various organic compounds and as a reagent for various biochemical and physiological studies.

Aplicaciones Científicas De Investigación

Fluorescent Sensors for Metal Ions

Research has highlighted the development of chemosensors based on similar structural motifs for detecting metal ions. For instance, a study by Ye et al. (2014) introduced a fluorogenic chemosensor with high selectivity and sensitivity toward Al3+ ions, even in the presence of other coexisting metal ions. This sensor's utility extends to bio-imaging applications, specifically for detecting Al3+ in human cervical HeLa cancer cell lines via confocal fluorescence microscopy. Such applications underscore the potential of structurally related compounds in developing sensitive diagnostic tools for biological and environmental monitoring (Ye et al., 2014).

Synthesis of Pharmacologically Active Derivatives

Chapman et al. (1968) explored the synthesis of pharmacologically active benzo[b]thiophen derivatives, providing a foundational approach to creating compounds with potential therapeutic applications. The methodology includes the cyclization of specific precursors to yield halogenated compounds, which could serve as key intermediates in developing new pharmaceuticals. This research highlights the versatility of structurally similar compounds in drug development processes (Chapman, Clarke, & Sawhney, 1968).

Antiviral Compound Synthesis

Luo et al. (2012) reported on the synthesis of (quinazolin-4-ylamino)methylphosphonates through microwave irradiation, showcasing a rapid and efficient method for creating compounds with potential antiviral activities. This study demonstrates the broader applicability of related chemical structures in developing novel antiviral agents, with the synthesis method offering a faster route to potential therapeutic agents (Luo et al., 2012).

Radiopharmaceuticals for PET Imaging

A study by Luo et al. (2019) focused on the automated synthesis of a radiopharmaceutical targeting the sphingosine-1 phosphate receptor 1 (S1P1) for PET imaging. The compound synthesized, suitable for human use under Good Manufacturing Practices (cGMP) conditions, demonstrates the relevance of structurally similar compounds in developing diagnostic tools for medical imaging. This research underscores the importance of such compounds in advancing non-invasive diagnostic techniques and personalized medicine (Luo et al., 2019).

Antimicrobial Thiazoline Derivatives

Saeed et al. (2010) synthesized 2-(substituted fluorobenzoylimino)-3-(substituted fluorophenyl)-4-methyl-1,3-thiazolines, evaluating their in vitro antibacterial and antifungal activities. This study showcases the potential of related compounds in addressing microbial resistance, emphasizing their role in discovering new antimicrobial agents (Saeed, Shaheen, Hameed, & Kazmi, 2010).

Propiedades

IUPAC Name |

methyl 3-(4-bromophenyl)-3-[(2-fluorobenzoyl)amino]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrFNO3/c1-23-16(21)10-15(11-6-8-12(18)9-7-11)20-17(22)13-4-2-3-5-14(13)19/h2-9,15H,10H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRKGMIGKCOIBOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=C(C=C1)Br)NC(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

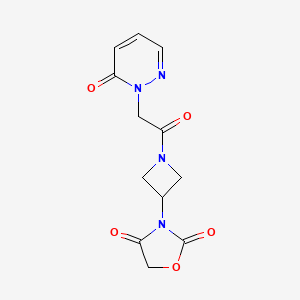

![N-(3-fluoro-4-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2949784.png)

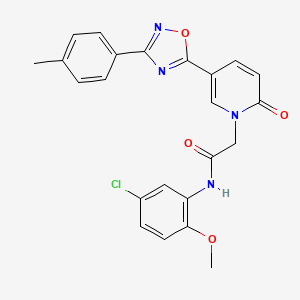

![4-Bromo-5-formyl-N-[[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B2949786.png)

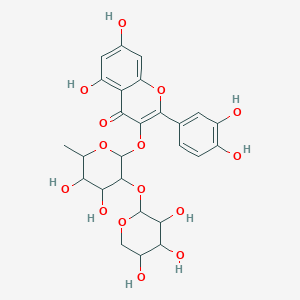

![3-(2-fluorobenzyl)-2-[(3-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2949789.png)

![N-(1-cyanocyclopentyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide](/img/structure/B2949792.png)

![3-[1-(4-Methoxypyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2949793.png)

![N-(2,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

![7-Fluoro-2-methyl-3-[[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2949799.png)

![1-(2,6-Diethylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2949800.png)

![6-ethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)pyrimidine-4-carboxamide](/img/structure/B2949801.png)

![2-(4-methoxyphenyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2949804.png)